molecular formula C9H7ClN2S B1488213 5-(3-Chlorophenyl)thiazol-2-amine CAS No. 1249447-08-2

5-(3-Chlorophenyl)thiazol-2-amine

Cat. No.: B1488213
CAS No.: 1249447-08-2
M. Wt: 210.68 g/mol
InChI Key: QPKXBEAXNVKWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(3-Chlorophenyl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the stabilization of the enzyme-DNA complex, resulting in DNA double-strand breaks and subsequent cell death. Additionally, this compound exhibits inhibitory effects on certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of kinases, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, this compound interacts with DNA, causing structural changes that impede transcription and replication processes . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to this compound results in immediate cytotoxic effects, while long-term exposure leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for both acute and chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters, such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in certain tissues, such as the liver and kidneys, further influences its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various cytosolic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and transcription factors, modulating gene expression and cellular responses . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

Properties

IUPAC Name

5-(3-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKXBEAXNVKWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734141
Record name 5-(3-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249447-08-2
Record name 5-(3-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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